
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile is an organic compound with the molecular formula C9H8F2N2O It is characterized by the presence of an amino group, a difluoromethoxy-substituted phenyl ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with an appropriate amine and a cyanide source. One common method includes the use of ammonium acetate and potassium cyanide in a solvent such as ethanol, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes nucleophilic addition of the cyanide ion to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of safer cyanide sources and alternative solvents may be explored to enhance the sustainability and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through its amino and nitrile groups, potentially inhibiting or modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(4-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile: Contains a trifluoromethoxy group, which may alter its reactivity and properties.
2-Amino-2-(4-(difluoromethoxy)phenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
The presence of the difluoromethoxy group in 2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, stability, and interactions with biological targets, potentially leading to unique applications in research and industry.
Propiedades
Fórmula molecular |
C9H8F2N2O |
|---|---|
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
2-amino-2-[4-(difluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)14-7-3-1-6(2-4-7)8(13)5-12/h1-4,8-9H,13H2 |
Clave InChI |
ZOYXVJBBCMCUON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C#N)N)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


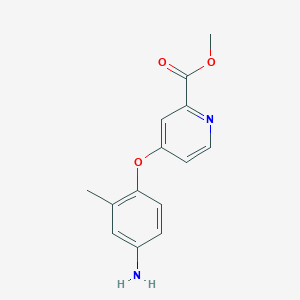
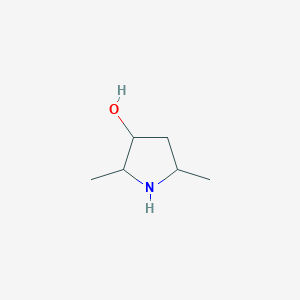

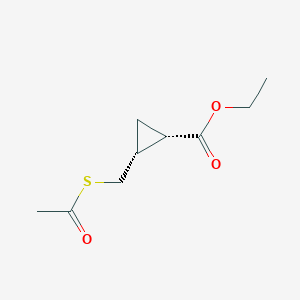


![3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14030172.png)
![1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one](/img/structure/B14030179.png)

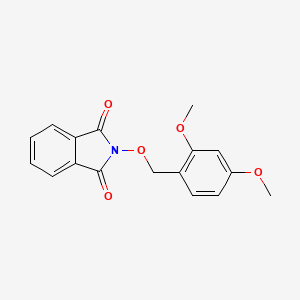
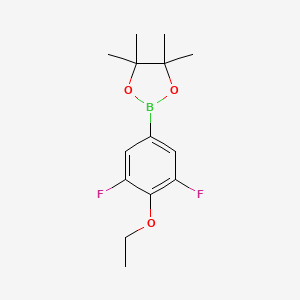
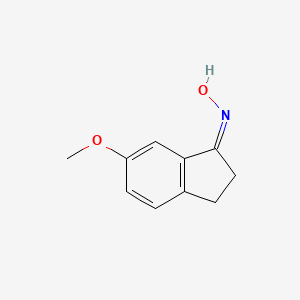

![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B14030213.png)
